molecular formula C16H15N3O5S2 B8283759 3-(benzenesulfonyl)-5-(methanesulfonamido)-1H-indole-2-carboxamide

3-(benzenesulfonyl)-5-(methanesulfonamido)-1H-indole-2-carboxamide

Cat. No. B8283759
M. Wt: 393.4 g/mol
InChI Key: VKRRUKWKXMVRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05527819

Procedure details

Reaction of 3-phenylsulfonyl-5-aminoindole-2-carboxamide with methanesulfonyl chloride under the conditions of Example 47 provides the title compound.
Name
3-phenylsulfonyl-5-aminoindole-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([NH2:19])[CH:17]=3)[NH:12][C:11]=2[C:20]([NH2:22])=[O:21])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:23][S:24](Cl)(=[O:26])=[O:25]>>[C:1]1([S:7]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([NH:19][S:24]([CH3:23])(=[O:26])=[O:25])[CH:17]=3)[NH:12][C:11]=2[C:20]([NH2:22])=[O:21])(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
3-phenylsulfonyl-5-aminoindole-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=C(NC2=CC=C(C=C12)N)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=C(NC2=CC=C(C=C12)NS(=O)(=O)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.